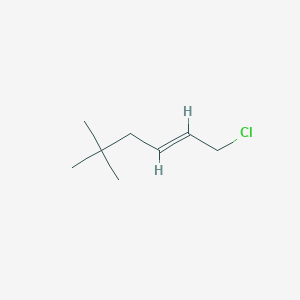

1-Chloro-5,5-dimethyl-2-hexene

Descripción general

Descripción

1-Chloro-5,5-dimethyl-2-hexene is an organic compound with the molecular formula C8H15Cl. It is a colorless liquid that is soluble in organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Métodos De Preparación

1-Chloro-5,5-dimethyl-2-hexene can be synthesized through the reaction of a chlorinated alkane with hexene under appropriate conditions . The general synthetic route involves the chlorination of 5,5-dimethyl-2-hexene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution (SN1/SN2) under controlled conditions:

Mechanistic Notes:

-

Steric bulk at C5/C5′ directs nucleophilic attack preferentially at the less hindered C1 position .

-

Polar aprotic solvents (e.g., DMSO) accelerate SN2 pathways by stabilizing transition states .

Addition Reactions

The electron-rich C=C bond participates in electrophilic additions:

Key Findings:

-

Protonation at C2 generates a tertiary carbocation (stabilized by adjacent dimethyl groups), directing nucleophile addition to C1 .

-

Competing hydride shifts are minimized due to steric constraints in the carbocation intermediate .

Oxidation Reactions

Controlled oxidation targets the alkene moiety:

Mechanistic Insights:

-

Ozonolysis produces a carbonyl derivative, with regiochemical control dictated by alkene electron density .

-

Epoxidation (e.g., with mCPBA) is hindered by steric shielding of the C2-C3 double bond .

Elimination Reactions

Base-induced dehydrohalogenation forms alkenes:

Experimental Trends:

-

Bulky bases (e.g., t-BuOK) favor less substituted alkenes due to transition-state steric effects .

-

Reaction kinetics show first-order dependence on base concentration in E2 pathways .

Radical Halogenation

Under UV light, allylic chlorination occurs:

| Conditions | Product | Radical Stability | Reference |

|---|---|---|---|

| Cl₂, hv, CCl₄ | 1-chloro-5,5-dimethyl-3-chloro-2-hexene | Allylic radical stabilized by resonance |

Stereochemical Outcomes:

Comparative Reaction Table

| Reaction Class | Preferred Site | Rate Determinant | Industrial Relevance |

|---|---|---|---|

| Substitution | C1 (terminal Cl) | Ster |

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-5,5-dimethyl-2-hexene is primarily utilized as an intermediate in the synthesis of various organic compounds. This includes:

- Pharmaceuticals : It serves as a precursor for the synthesis of bioactive molecules and drugs.

- Agrochemicals : The compound is involved in the production of pesticides and herbicides, contributing to agricultural advancements.

- Specialty Chemicals : It is used in the creation of fine chemicals that have specific applications in different industries.

Material Science

In material science, this compound is significant for developing new materials due to its reactivity. Key applications include:

- Polymer Production : The compound can be polymerized to create novel polymers with desirable mechanical and thermal properties.

- Resins : It is used in formulating resins that are utilized in coatings, adhesives, and composites.

Biological Studies

Researchers utilize this compound to study its effects on biological systems. This includes:

- Toxicological Research : Investigating the toxic effects of chlorinated alkenes on living organisms helps assess environmental and health risks.

- Bioactivity Studies : The compound's potential as a bioactive agent is explored, particularly its interactions with biological targets.

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions that enhance its utility:

Substitution Reactions

The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

Addition Reactions

The double bond allows for addition reactions with halogens and hydrogen halides, resulting in products like dihalides or alcohols.

Oxidation Reactions

Oxidizing agents can convert this compound into epoxides or diols, expanding its application range in synthetic chemistry.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful use of this compound as an intermediate in synthesizing a novel anti-inflammatory drug. The compound facilitated key transformations that led to high yields of the target molecule.

Case Study 2: Development of New Polymers

Research highlighted the polymerization of this compound to create a new class of thermoplastic elastomers. These materials exhibited improved elasticity and thermal stability compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 1-Chloro-5,5-dimethyl-2-hexene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

1-Chloro-5,5-dimethyl-2-hexene can be compared with other similar compounds, such as:

1-Chloro-5,5-dimethylhexane: This compound lacks the double bond present in this compound, making it less reactive in addition reactions.

1-Bromo-5,5-dimethyl-2-hexene: The presence of a bromine atom instead of chlorine affects the reactivity and the types of reactions the compound can undergo.

5,5-Dimethyl-2-hexene: This compound lacks the halogen atom, making it less reactive in substitution reactions but still reactive in addition reactions.

The uniqueness of this compound lies in its combination of a chlorine atom and a double bond, which provides a versatile platform for various chemical transformations .

Actividad Biológica

1-Chloro-5,5-dimethyl-2-hexene (C8H15Cl) is an organic compound characterized as a colorless liquid, soluble in organic solvents. It serves primarily as an intermediate in organic synthesis and has diverse applications in chemical research and industry. Its structure includes a chlorine atom and a double bond, which contribute to its reactivity and potential biological activity.

- Molecular Formula : C8H15Cl

- Molecular Weight : 150.66 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond facilitate various chemical reactions that can influence biological systems.

Key Reactions:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

- Addition Reactions : The double bond allows for addition reactions with halogens and hydrogen halides.

- Oxidation Reactions : The compound can be oxidized to form epoxides or diols using agents like potassium permanganate.

Toxicological Studies

Research has indicated that chlorinated alkenes, including this compound, may exhibit toxic effects on biological systems. A study assessing the acute toxicity of chlorinated compounds reported potential lethality and central nervous system (CNS) effects associated with exposure to similar compounds .

Case Study Findings:

Research Applications

This compound is utilized in various scientific research applications:

- Organic Synthesis : It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science : The compound is used in developing new materials like polymers due to its reactive nature.

- Biological Studies : Researchers investigate the effects of this compound on biological systems to understand its potential as a bioactive agent.

Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Chloro-5,5-dimethylhexane | Saturated | Lacks double bond; less reactive |

| 1-Bromo-5,5-dimethyl-2-hexene | Halogenated alkene | Contains bromine; different reactivity profile |

| 5,5-Dimethyl-2-hexene | Unsaturated | No halogen; reactive mainly through addition reactions |

The presence of both a chlorine atom and a double bond in this compound enhances its versatility for various chemical transformations compared to similar compounds.

Propiedades

IUPAC Name |

(E)-1-chloro-5,5-dimethylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHYLKNCXQWGTF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C/C=C/CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.